molecular formula C18H17Cl2NO3 B448611 N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 300825-91-6

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B448611
CAS RN: 300825-91-6
M. Wt: 366.2g/mol
InChI Key: AOGTXCQXTXGYKC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, is a synthetic organic compound that has been studied for its potential applications in scientific research. N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a white solid at room temperature and has a molecular weight of 315.5 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Baranovskyi et al. (2018) explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential antimicrobial properties (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Enantioselective Synthesis

Wang and Tang (2009) reported on the chiral synthesis of the R-enantiomer of a β-receptor antagonist related to N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide with high enantioselectivity, highlighting the compound's potential for therapeutic applications (Wang & Tang, 2009).

Herbicidal Activity

Dipeptidyl Peptidase IV Inhibition

Nitta et al. (2012) investigated a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV (DPP-4) inhibitors. One of the derivatives showed significant potency in reducing blood glucose levels in an oral glucose tolerance test, indicating its potential for diabetes treatment (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).

Tyrosinase and Melanin Inhibition

Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated them for their inhibitory activities against tyrosinase and melanin synthesis. The study aimed at developing depigmentation agents with minimal side effects, where certain compounds showed promising results (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Ejaz, Hökelek, Saeed, Tehzeeb, 2019).

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-2-5-15(10-13)21-18(23)6-3-9-24-17-8-7-14(19)11-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGTXCQXTXGYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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